Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability Compared to Simpler Pyrazole Analog
1-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one exhibits a calculated XLogP3-AA of 0.7, which is substantially higher than the XLogP3-AA of 0.1 for 1-(1H-pyrazol-1-yl)ethanone [1]. This increased lipophilicity, attributed to the pyridine substituent, suggests improved passive membrane permeability and potential for enhanced cellular uptake in biological assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 1-(1H-pyrazol-1-yl)ethanone: 0.1 |
| Quantified Difference | Δ 0.6 (7-fold increase) |
| Conditions | Calculated using XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical factor for lead optimization in drug discovery programs targeting intracellular targets.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 75481625 and CID 549278. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
